molecular formula C10H15NOSi B168803 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene CAS No. 104501-58-8

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene

Cat. No.: B168803
CAS No.: 104501-58-8
M. Wt: 193.32 g/mol
InChI Key: SOEPFBVJGNYWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene (CAS: 104501-58-8) is a silicon-containing enol ether derivative with the molecular formula C₁₀H₁₅NOSi and a molecular weight of 193.32 g/mol . Its structure features a 3-pyridyl group attached to a vinyl carbon and a trimethylsilyloxy (TMSO) group at the adjacent position. This compound is highly sensitive to air and moisture, necessitating inert handling conditions during synthesis and storage .

Properties

CAS No.

104501-58-8

Molecular Formula

C10H15NOSi

Molecular Weight

193.32 g/mol

IUPAC Name

trimethyl(1-pyridin-3-ylethenoxy)silane

InChI

InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3

InChI Key

SOEPFBVJGNYWJD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=C)C1=CN=CC=C1

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CN=CC=C1

Synonyms

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

1-Trimethylsilyloxy-1-(1-trimethylsilylindol-3-yl)ethene

Structure: Replaces the 3-pyridyl group with a 3-indolyl moiety and includes an additional TMS group on the indole nitrogen . Synthesis: Synthesized via silylation of 3-acetylindole using trimethylsilyl chloride and lithium diisopropyl amide (LDA) in tetrahydrofuran (THF) . Reactivity: Demonstrates high reactivity in Diels-Alder reactions with carbodienophiles, forming complex heterocyclic products.

1-Phenyl-1-(trimethylsilyloxy)ethylene

Structure : Substitutes the 3-pyridyl group with a phenyl ring .
Physical Properties :

Property Value Unit Source
logP (octanol/water) 3.509 Crippen
log10 Water Solubility -1.18 Crippen

Reactivity : The phenyl group increases lipophilicity (logP = 3.509) compared to the pyridyl analog, which likely has lower logP due to the polar pyridine nitrogen. This difference impacts solubility and reaction kinetics in polar solvents .

Pyridine Derivatives with Silyl Ethynyl Groups

Example: 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine . Structure: Features a trimethylsilyl-protected ethynyl group instead of the TMSO-vinyl system. Applications: Ethynyl groups are utilized in Sonogashira coupling reactions, whereas TMSO-vinyl systems are more suited for electrophilic additions or cycloadditions .

Reactivity and Metabolic Pathways (vs. 3-Pyridyl Nitrosamines)

Key differences include:

  • Functional Groups: NNK contains a nitrosamine and ketone group, enabling α-hydroxylation metabolic activation pathways linked to carcinogenicity .
  • Toxicity: NNK and its metabolite NNAL induce lung and pancreatic tumors in vivo, whereas 1-trimethylsilyloxy-1-(3-pyridyl)-ethene lacks documented carcinogenicity .

Oxidation Behavior

  • 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene: No direct data provided, but silyl enol ethers typically undergo acid-catalyzed hydrolysis or oxidation to ketones.

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